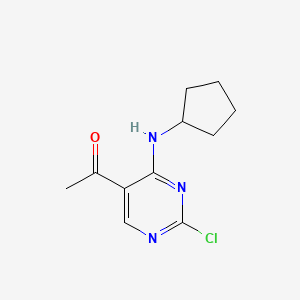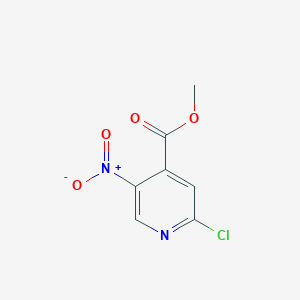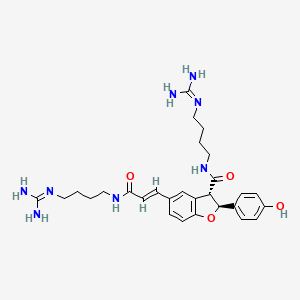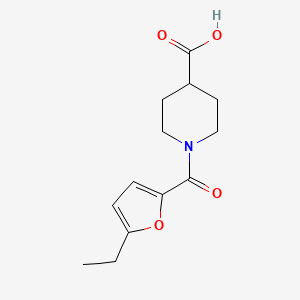
1-(5-Ethylfuran-2-carbonyl)piperidine-4-carboxylic acid
Descripción general
Descripción
1-(5-Ethylfuran-2-carbonyl)piperidine-4-carboxylic acid is a chemical compound with the formula C13H17NO4 . It is used for research purposes .
Molecular Structure Analysis
The molecular weight of 1-(5-Ethylfuran-2-carbonyl)piperidine-4-carboxylic acid is 251.28 . The compound’s structure includes a piperidine ring attached to a furan ring via a carbonyl group .Physical And Chemical Properties Analysis
The boiling point and other specific physical and chemical properties of 1-(5-Ethylfuran-2-carbonyl)piperidine-4-carboxylic acid are not provided in the available resources .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- The compound has been utilized in the synthesis of various chemical structures, showcasing its versatility as a starting material. For instance, Zheng Rui (2010) demonstrated its use in preparing (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride through processes like amidation and Friedel-Crafts acylation, yielding a reasonable overall yield of 62.4% (Zheng Rui, 2010).
- D. E. Caddy and J. Utley (1973) studied the preparation and properties of pipecolic (piperidine-2-carboxylic) acid derivatives, focusing on their stereochemistry and acidity, which can be influenced by the substituents (Caddy & Utley, 1973).
Spectral and Analytical Studies
- H. Patel (2020) analyzed Ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate, a derivative, for its antimicrobial activity, showing that compounds like these can have varied biological properties (Patel, 2020).
Synthesis of Biologically Active Compounds
- A. Rehman et al. (2018) synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids to evaluate them as anticancer agents, highlighting the potential therapeutic applications of these compounds (Rehman et al., 2018).
- A. Krauze et al. (2004) synthesized nitriles of 4-aryl-5-ethoxycarbonyl-2-methylthio-1,4-dihydropyridine-3-carboxylic acid, incorporating a piperidine unit, and investigated their cardiovascular activity and electrochemical oxidation (Krauze et al., 2004).
Structural and Conformational Analysis
- D. L. Obydennov et al. (2014) explored the reaction of various compounds with piperidine, contributing to the understanding of chemical transformations involving the piperidine moiety (Obydennov et al., 2014).
- S. Shafi et al. (2021) synthesized new piperidine substituted benzothiazole derivatives, and their biological studies revealed significant antibacterial and antifungal activities (Shafi et al., 2021).
Applications in Molecular Design
- H. P. Acharya and D. Clive (2010) demonstrated the utility of piperidine derivatives in the synthesis of a broad range of amines containing a substituted piperidine subunit, useful in molecular design (Acharya & Clive, 2010).
Crystallographic and Spectroscopic Insights
- The crystal structure of 4-carboxypiperidinium chloride, a related compound, was characterized by M. Szafran et al. (2007), providing valuable insights into the conformational behavior of piperidine derivatives (Szafran et al., 2007).
Safety And Hazards
Propiedades
IUPAC Name |
1-(5-ethylfuran-2-carbonyl)piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-2-10-3-4-11(18-10)12(15)14-7-5-9(6-8-14)13(16)17/h3-4,9H,2,5-8H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBKCNHRFNACDSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(O1)C(=O)N2CCC(CC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Ethylfuran-2-carbonyl)piperidine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1419881.png)
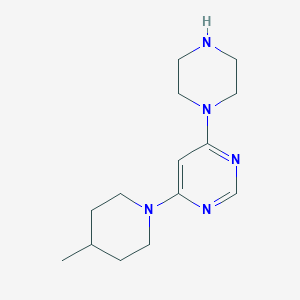
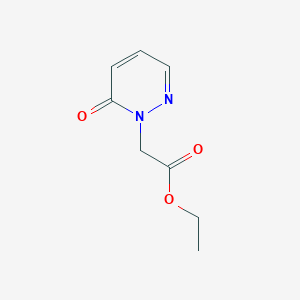
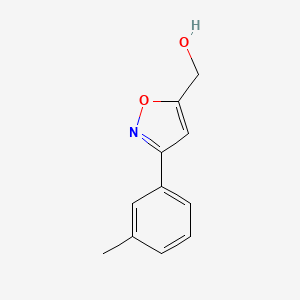
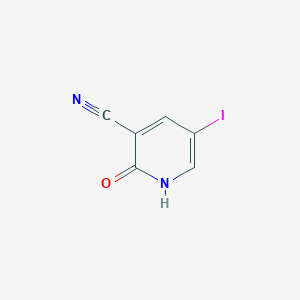
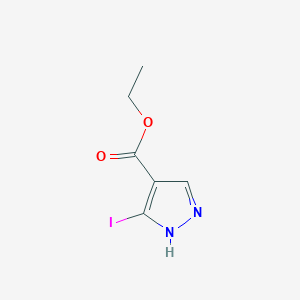
![2-[(4-Methoxybenzyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1419890.png)
![4-[2-Oxo-2-(2-thienyl)ethoxy]benzoic acid](/img/structure/B1419892.png)
![Ethyl 3-bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1419893.png)
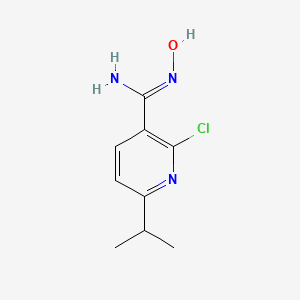
![3-chloro-N-{[3-(2-chlorophenyl)-4,5-dihydro-5-isoxazolyl]methyl}-5-(trifluoromethyl)-2-pyridinamine](/img/structure/B1419895.png)
